3aH-Indazole
Overview
Description
3aH-Indazole is a heterocyclic compound that features a pyrazole ring fused with a benzene ring. This compound has garnered significant attention due to its potential pharmacological properties, including anticancer activity and its use as a treatment for bowel diseases . The molecular formula of this compound is C7H6N2, and it has a molecular weight of 118.14 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3aH-Indazole can be achieved through various methods. One common approach involves the nitrosation of indoles in a slightly acidic environment, which allows the conversion of both electron-rich and electron-deficient indoles into 1H-indazole-3-carboxaldehydes . Another method includes the use of transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Industrial Production Methods
Industrial production methods for this compound often involve optimized synthetic schemes that ensure high yields and minimal byproducts. These methods may include the use of metal-catalyzed reactions, such as Cu(OAc)2-catalyzed synthesis, which employs oxygen as the terminal oxidant .
Chemical Reactions Analysis
Types of Reactions
3aH-Indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indazole ring.
Substitution: Substitution reactions, such as halogenation, can introduce different substituents onto the indazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Halogenating agents: Such as bromine or chlorine.
Major Products
The major products formed from these reactions include various substituted indazole derivatives, which can exhibit different biological activities .
Scientific Research Applications
3aH-Indazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential as an anticancer agent and treatment for bowel diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3aH-Indazole involves its binding to receptor sites and inhibition of specific enzymes. For example, it inhibits the enzyme histamine H2, which is responsible for stimulating acid secretion in the stomach . This inhibition leads to decreased acid production and reduced symptoms of ulcers and inflammation. Additionally, this compound interacts with hydrogen bonding interactions, which could contribute to its low potency .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3aH-Indazole include:
- 1H-Indazole
- 2H-Indazole
- Indole
- Benzimidazole
Comparison
Compared to these similar compounds, this compound is unique due to its specific binding properties and its potential pharmacological applications. While 1H-Indazole and 2H-Indazole are also important pharmacological scaffolds, this compound’s ability to inhibit histamine H2 and its anticancer activity make it particularly noteworthy .
Properties
IUPAC Name |
3aH-indazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c1-2-4-7-6(3-1)5-8-9-7/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JODZMFDILKWFEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2C=NN=C2C=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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